![molecular formula C19H22N8O3S B11181507 N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide](/img/structure/B11181507.png)
N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide
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Overview
Description
N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE is a complex organic compound that features a combination of several functional groups, including an amino group, a piperazine ring, a pyridine ring, a triazole ring, and a methanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Pyridine Ring: The pyridine ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction, typically using methanesulfonyl chloride and a base.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to attach various aromatic or heteroaromatic groups to the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, sodium hydroxide). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives related to this compound exhibit antifungal properties. For instance, studies involving pyridine-sulfonamide derivatives have shown efficacy against various Candida species, outperforming traditional antifungal agents like fluconazole with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This suggests that the compound could be further explored for its antifungal potential.
Anticancer Properties
The compound's structural components hint at possible anticancer activity. Similar compounds have been investigated for their ability to inhibit cancer cell growth. For example, N-Aryl derivatives have shown significant growth inhibition against various cancer cell lines . The mechanism often involves targeting specific pathways associated with tumor growth and survival.
Antimalarial Activity
In silico studies and subsequent synthesis of triazolo-pyridine sulfonamides have demonstrated promising antimalarial activity against Plasmodium falciparum. Compounds from similar classes exhibited IC50 values in the low micromolar range, indicating their potential as lead compounds for antimalarial drug development .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of compounds related to N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide:
Study | Focus | Findings |
---|---|---|
PMC6150321 | Antifungal Activity | Compounds showed greater efficacy against Candida species compared to fluconazole |
PMC7582516 | Antimalarial Activity | New triazolo-pyridine sulfonamides displayed significant activity against Plasmodium falciparum |
ACS Omega | Anticancer Studies | Certain derivatives exhibited high growth inhibition percentages against various cancer cell lines |
Mechanism of Action
The mechanism of action of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)METHANESULFONAMIDE can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but lack the triazole and piperazine rings.
Imidazo[1,2-a]pyridines: These compounds contain a fused imidazole and pyridine ring system but differ in their overall structure and functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrazole and pyrimidine ring system and are studied for their kinase inhibitory activity.
Biological Activity
N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes a triazole ring, piperazine moiety, and methanesulfonamide group. Its molecular formula is C22H24N6O3S, and it possesses multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects by:
- Inhibiting Enzymatic Activity : The compound can inhibit specific enzymes involved in disease pathways, thereby modulating biological responses.
- Binding to Receptors : It may interact with cellular receptors, influencing signaling pathways that are critical for cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound's mechanism in cancer cells involves the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported the following minimum inhibitory concentrations (MIC) against various pathogens:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 31.25 | |
Escherichia coli | 62.50 | |
Candida albicans | 15.63 |
These results suggest that the compound could be further developed as an antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their anticancer activities. The most active derivatives showed enhanced potency compared to standard chemotherapy agents like doxorubicin .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the triazole ring significantly impacted biological activity. For instance, substituents on the piperazine moiety were found to enhance binding affinity to target receptors .
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could significantly reduce tumor growth in animal models, supporting its potential as a therapeutic agent for cancer treatment .
Properties
Molecular Formula |
C19H22N8O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-[5-amino-4-(4-pyridin-2-ylpiperazine-1-carbonyl)triazol-1-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H22N8O3S/c1-31(29,30)23-14-5-7-15(8-6-14)27-18(20)17(22-24-27)19(28)26-12-10-25(11-13-26)16-4-2-3-9-21-16/h2-9,23H,10-13,20H2,1H3 |
InChI Key |
GIQKNRONQDUGHE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)N |
Origin of Product |
United States |
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